Product packaging for Clenbuterol-d9 hydrochloride(Cat. No.:CAS No. 184006-60-8)

Clenbuterol-d9 hydrochloride

Cat. No.: B602443
CAS No.: 184006-60-8
M. Wt: 322.71
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Description

Significance of Stable Isotope Labeling in Advanced Research Methodologies

Stable isotope labeling is a technique where an atom in a molecule is replaced by its stable (non-radioactive) isotope. wikipedia.org In the case of Clenbuterol-d9 hydrochloride, nine hydrogen atoms on the tert-butyl group are replaced with deuterium (B1214612). vulcanchem.com This substitution results in a compound that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. washington.edu This mass difference is the key to its utility in a variety of advanced research applications, particularly in mass spectrometry-based techniques. nih.govnih.gov

The primary advantage of stable isotope labeling is the ability to differentiate between the labeled and unlabeled compounds within the same analytical run. washington.edu This co-elution minimizes experimental variability and bias that can arise from separate analyses. washington.edu The use of stable isotope-labeled compounds, such as Clenbuterol-d9, as internal standards is a widely adopted practice in quantitative proteomics and other analytical fields to enhance the reliability of experimental results. nih.govclearsynth.com

Overview of Clenbuterol (B1669167) as a Research Probe in Mechanistic and Analytical Studies

Clenbuterol itself is a β2-adrenergic agonist. caymanchem.com Its effects on various biological systems have made it a subject of interest in numerous research areas. In analytical chemistry, the development of sensitive and specific methods for the detection and quantification of Clenbuterol in various matrices, such as biological fluids and tissues, is of significant interest. nih.govnih.gov These analytical methods are crucial for pharmacokinetic studies, metabolism research, and for monitoring its presence in different samples. veeprho.comnih.gov

Rationale for Deuteration in Clenbuterol Research: Methodological Advantages

The introduction of deuterium into the Clenbuterol molecule to create Clenbuterol-d9 offers significant methodological advantages, primarily in enhancing analytical performance and facilitating metabolic investigations.

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the use of isotopically labeled internal standards. nim.ac.cn this compound serves as an ideal internal standard for the quantification of Clenbuterol. sigmaaldrich.com By adding a known amount of Clenbuterol-d9 to a sample, the ratio of the unlabeled Clenbuterol to the labeled standard can be measured by mass spectrometry. researchgate.net

This approach effectively corrects for variations in sample preparation, chromatographic separation, and instrument response, thereby significantly improving the accuracy and precision of the measurement. clearsynth.comnim.ac.cn The distinct mass shift of M+9 for Clenbuterol-d9 ensures clear differentiation from the native Clenbuterol. vulcanchem.com This technique has been successfully applied to the determination of Clenbuterol in various complex matrices, including bovine milk and meat products. nih.govnih.gov

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC12H9D9Cl2N2O · HCl
Molecular Weight322.71 g/mol
CAS Number184006-60-8
AppearanceWhite Solid
Mass ShiftM+9

Note: Data sourced from publicly available chemical databases. vulcanchem.comsigmaaldrich.comnih.gov

Understanding the metabolic fate of a compound is crucial in pharmacology and toxicology. Deuterated analogs like Clenbuterol-d9 are invaluable tools for such studies. wada-ama.org When a deuterated drug is administered, its metabolites will retain the deuterium label, allowing them to be distinguished from endogenous compounds and metabolites of any non-labeled drug administered simultaneously. acs.org

This enables researchers to trace the metabolic pathways of Clenbuterol with high specificity. wada-ama.orgnih.gov Studies have utilized labeled Clenbuterol to investigate its biotransformation in various species. nih.govacs.org Furthermore, the use of Clenbuterol-d9 as an internal standard in pharmacokinetic studies allows for the precise measurement of the drug's concentration in biological fluids over time, providing accurate data on its absorption, distribution, metabolism, and excretion (ADME). nih.gov Research in horses has demonstrated the utility of Clenbuterol-d9 in quantifying serum concentrations of Clenbuterol after administration. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19Cl3N2O B602443 Clenbuterol-d9 hydrochloride CAS No. 184006-60-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXKTCUYRHXSBK-KYRNGWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746860
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184006-60-8
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clenbuterol-d9 hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Isotopic Incorporation for Clenbuterol D9 Hydrochloride

Strategic Approaches for Deuterium (B1214612) Placement

The core strategy for synthesizing Clenbuterol-d9 revolves around the introduction of deuterium atoms at a specific, metabolically stable position within the molecule. This ensures that the labeled standard co-elutes with the unlabeled analyte during chromatographic separation but is clearly distinguishable by its mass in a mass spectrometer. vulcanchem.com

The most common and efficient method for producing Clenbuterol-d9 involves the use of a deuterated precursor early in the synthesis pathway. thomastobin.com The synthesis typically begins with a non-deuterated starting material, 4-amino-acetophenone. uky.edu This compound undergoes chlorination and subsequent bromination to yield the key intermediate, 4-amino-α-bromo-3,5-dichloroacetophenone. thomastobin.comuky.edu The crucial isotopic labeling step is the reaction of this bromoketone with tert-butylamine-d9 (H₂N-tBu-d₉). uky.eduresearchgate.net This approach ensures that all nine deuterium atoms are incorporated in a single, controlled step.

The placement of the nine deuterium atoms is regioselective, occurring exclusively on the tert-butyl group. vulcanchem.com This is achieved by using tert-butylamine-d9, where all nine hydrogen atoms of the tert-butyl moiety are replaced with deuterium. thomastobin.comuky.edu This specific labeling pattern provides a significant mass shift (M+9) for clear differentiation from the native clenbuterol (B1669167) in mass spectrometric analysis. vulcanchem.com To improve the economic viability of the synthesis, optimized protocols have been developed. Traditional methods used the expensive D9-tert-butylamine as both a reactant and a base. vulcanchem.com More advanced methods employ a non-deuterated tertiary amine organic base, such as triethylamine (B128534) or N,N-diisopropylethylamine, to provide the necessary alkaline environment. google.comgoogle.com This innovation significantly improves the conversion rate of D9-tert-butylamine by ensuring it acts solely as a reactant. google.comgoogle.com

Synthesis Utilizing Deuterated Precursors

Detailed Reaction Schemes and Synthesis Pathways

The synthesis pathway proceeds from commercially available starting materials to the final hydrochloride salt through a series of well-defined reactions.

Following the reaction of 4-amino-α-bromo-3,5-dichloroacetophenone with D9-tert-butylamine, a key aminoketone intermediate is formed: 4-amino-α-(tert-butyl-d9-amino)-3,5-dichloroacetophenone. thomastobin.comgoogle.com The next critical step is the reduction of the carbonyl (keto) group to a secondary alcohol.

Two primary reducing agents are reported for this transformation:

Sodium borohydride (B1222165) (NaBH₄) : This reagent is commonly used in a methanol (B129727) solvent to reduce the ketoamine, yielding Clenbuterol-d9. thomastobin.comuky.eduresearchgate.net

Lithium aluminum hydride (LiAlH₄) : An alternative method utilizes the more potent reducing agent LiAlH₄ in a tetrahydrofuran (B95107) (THF) solvent. google.com

After the reduction to the alcohol, the resulting Clenbuterol-d9 free base is converted to its hydrochloride salt, typically by adding an ethanol (B145695) solution of hydrochloric acid. google.com

Table 1: Key Reagents and Intermediates in Clenbuterol-d9 Synthesis

Compound NameRole in SynthesisReference
4-Amino-acetophenoneInitial Starting Material uky.edu
4-Amino-α-bromo-3,5-dichloroacetophenoneKey Intermediate (Bromoketone) thomastobin.comuky.edu
tert-Butylamine-d9Deuterated Precursor thomastobin.comuky.eduresearchgate.net
N,N-diisopropylethylamineOrganic Base (in optimized methods) google.comgoogle.com
4-Amino-α-(tert-butyl-d9-amino)-3,5-dichloroacetophenoneKey Intermediate (Ketoamine) thomastobin.comgoogle.com
Sodium borohydride (NaBH₄)Reducing Agent thomastobin.comuky.eduresearchgate.net
Lithium aluminum hydride (LiAlH₄)Reducing Agent (alternative) google.com

To ensure the high purity required for an analytical standard, the crude product undergoes rigorous purification. The most frequently cited methods include:

Silica Gel Column Chromatography : This technique is used to separate the desired product from unreacted starting materials and reaction byproducts. thomastobin.comuky.edugoogle.com

Recrystallization : Following chromatographic purification, the product is often recrystallized to achieve high chemical purity. Common solvents for this step include ethyl ether or ethanol. thomastobin.comuky.edugoogle.com

These purification steps are essential for removing any impurities that could interfere with analytical measurements.

Reduction Reactions of Key Keto Intermediates

Verification of Deuterium Incorporation and Purity

The final product must be thoroughly characterized to confirm its identity, chemical purity, and isotopic enrichment. A combination of analytical techniques is employed for this validation.

Mass Spectrometry (MS) : This is the definitive technique for verifying successful deuterium incorporation. Analysis of the product shows a molecular ion peak that is nine mass units higher (M+9) than that of unlabeled clenbuterol. vulcanchem.comuky.edu MS is also used to determine the isotopic abundance, with typical specifications requiring ≥98 atom % D. google.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR spectroscopy is used to confirm the molecular structure and the specific location of the deuterium atoms. thomastobin.comuky.edu The spectrum of Clenbuterol-d9 will lack the characteristic signal for the tert-butyl protons, providing clear evidence of successful and regioselective deuteration. thomastobin.com

High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the chemical purity of the final compound. google.com Purity levels are typically expected to be 99% or higher for use as a certified reference material. google.comgoogle.com

Table 2: Analytical Verification of Clenbuterol-d9 Hydrochloride

Analytical TechniquePurposeTypical Result/FindingReference
Mass Spectrometry (MS/LC-MS)Confirm isotopic incorporation and abundanceDistinct M+9 mass shift; Isotopic purity ≥98 atom % D vulcanchem.comuky.edugoogle.com
¹H-NMR SpectroscopyVerify molecular structure and site of deuterationConforms to structure; absence of tert-butyl proton signals thomastobin.comuky.edu
High-Performance Liquid Chromatography (HPLC)Determine chemical purity≥99% purity google.comgoogle.com

High-Resolution Mass Spectrometry for Isotopic Abundance Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for confirming the successful synthesis and isotopic purity of this compound. scispace.com Its primary utility lies in its ability to differentiate between the deuterated standard and its non-deuterated analogue with high accuracy. oup.com

The incorporation of nine deuterium atoms results in a distinct mass shift. vulcanchem.com Deuterium has a mass of approximately 2.014 atomic mass units (amu), while protium (B1232500) (¹H) has a mass of about 1.008 amu. The replacement of nine protium atoms with nine deuterium atoms increases the molecular weight of the compound by approximately 9 amu. This is observed in the mass spectrum as a molecular ion peak ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 286 for Clenbuterol-d9, compared to m/z 277 for non-deuterated clenbuterol. uky.eduthomastobin.com This "M+9" shift provides a clear and unambiguous signature for the deuterated compound. vulcanchem.comsigmaaldrich.com

HRMS analysis allows for the precise determination of isotopic abundance, which is a measure of the percentage of the compound that has been successfully deuterated. By comparing the intensities of the ion signals corresponding to Clenbuterol-d9 (e.g., m/z 286) with any residual, lower-mass isotopologues (e.g., d8 at m/z 285 or d7 at m/z 284), the isotopic purity can be calculated. uky.edu Published syntheses report achieving high isotopic abundance, often around 98 atom% D or higher. google.comnih.gov

Tandem mass spectrometry (MS/MS) is also employed to further confirm the structure. In this technique, the molecular ion is isolated and fragmented, and the resulting product ions are analyzed. The fragmentation pattern of Clenbuterol-d9 is compared to that of clenbuterol. For instance, a key transition monitored for Clenbuterol-d9 is the fragmentation of the precursor ion at m/z 286 to a product ion at m/z 204. thomastobin.com This corresponds to the fragmentation of the non-deuterated precursor at m/z 277 to a product ion at m/z 203, confirming that the deuterium label is retained on the fragment that is lost. uky.educhromatographyonline.com

Table 2: High-Resolution Mass Spectrometry Data

Compound Molecular Formula (Free Base) [M+H]⁺ Precursor Ion (m/z) Key Product Ion (m/z) Mass Shift
Clenbuterol C₁₂H₁₈Cl₂N₂O 277.1 203.0 N/A
Clenbuterol-d9 C₁₂H₉D₉Cl₂N₂O 286.1 204.0 M+9

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination

While mass spectrometry confirms the mass and isotopic abundance, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to verify the specific positions of the deuterium atoms within the molecular structure. researchgate.netresearchgate.net Both ¹H (Proton) NMR and ²H (Deuterium) NMR are valuable for this purpose. rsc.org

In the ¹H NMR spectrum of a successfully synthesized Clenbuterol-d9 sample, the most significant feature is the absence of the characteristic signal for the tert-butyl protons. In non-deuterated clenbuterol, this appears as a sharp singlet in the aliphatic region of the spectrum. Its disappearance in the ¹H NMR spectrum of Clenbuterol-d9 is strong evidence that all nine protons on the tert-butyl group have been substituted with deuterium. The remaining signals corresponding to the aromatic and other aliphatic protons remain, confirming the integrity of the rest of the molecular scaffold.

Conversely, ²H NMR spectroscopy can be used to directly observe the deuterium nuclei. sigmaaldrich.com The ²H NMR spectrum of Clenbuterol-d9 will show a signal in the region corresponding to the tert-butyl group, confirming the location of the isotopic label. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, making signal assignment straightforward. nih.gov This provides definitive proof that the deuterium incorporation occurred at the intended tert-butyl position. acs.org The combination of ¹H and ²H NMR provides a comprehensive and conclusive picture of the location of the isotopic labels. nih.gov

Table 3: Expected NMR Spectroscopy Features for Clenbuterol-d9

Technique Observed Feature Interpretation
¹H NMR Absence of a signal for the tert-butyl group. Confirms the replacement of the nine tert-butyl protons with deuterium.
¹H NMR Presence of signals for aromatic and other aliphatic protons. Confirms the structural integrity of the rest of the molecule.
²H NMR Presence of a signal corresponding to the tert-butyl group. Directly confirms the position of the deuterium atoms on the tert-butyl group.

Advanced Analytical Development and Validation Using Clenbuterol D9 Hydrochloride

Application as an Internal Standard in Quantitative Analysis

The primary and most vital application of Clenbuterol-d9 hydrochloride is as an internal standard for the quantification of clenbuterol (B1669167) in various biological and environmental matrices. vulcanchem.comveeprho.com Its structural similarity to the target analyte, clenbuterol, combined with a distinct mass difference, underpins its effectiveness in sophisticated analytical methodologies.

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique that provides high accuracy and precision in quantitative analysis. The core principle of SIDMS lies in the addition of a known amount of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample before any processing or analysis. nih.gov This labeled compound, known as the internal standard, behaves almost identically to the native (unlabeled) analyte throughout the entire analytical procedure, including extraction, cleanup, and ionization. core.ac.uk

Because the internal standard and the analyte have nearly identical chemical and physical properties, they are affected proportionally by any sample loss or variation in instrument response. nih.gov Mass spectrometry is then used to measure the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard. nih.gov Since the amount of the internal standard added is known, the concentration of the native analyte in the original sample can be accurately calculated. The nine deuterium (B1214612) atoms in this compound provide a significant mass shift (M+9) compared to the unlabeled clenbuterol, allowing for clear differentiation by the mass spectrometer without chromatographic co-elution issues. vulcanchem.com

Mitigation of Matrix Effects and Ionization Suppression

Biological and environmental samples are often complex mixtures containing numerous compounds that can interfere with the analysis of the target analyte. This phenomenon, known as the "matrix effect," can lead to either suppression or enhancement of the analyte signal during mass spectrometric analysis, resulting in inaccurate quantification. chromatographyonline.com

The use of a stable isotope-labeled internal standard like this compound is the gold standard for mitigating these matrix effects. chromatographyonline.com Since this compound co-elutes with the unlabeled clenbuterol and has the same ionization efficiency, any suppression or enhancement of the signal caused by the sample matrix will affect both the analyte and the internal standard to the same extent. nih.gov By measuring the ratio of the analyte to the internal standard, the variability introduced by the matrix is effectively canceled out, leading to more accurate and reliable results. mdpi.com For instance, in the analysis of clenbuterol in urine, the use of this compound as an internal standard resulted in a matrix effect of less than 12.5%. mdpi.com

Chromatographic Separation Techniques

The separation of clenbuterol from other components in a sample is a crucial step before mass spectrometric detection. This compound plays a key role in the development and validation of these chromatographic methods.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

UHPLC is a widely used technique for the analysis of clenbuterol due to its high resolution, speed, and sensitivity. mdpi.com In UHPLC method development, this compound is used to optimize various parameters, including the selection of the stationary phase (column), mobile phase composition, and gradient elution program. mdpi.comresearchgate.net

For instance, a study developing a UHPLC-MS/MS method for clenbuterol in urine utilized this compound to validate the method's performance. mdpi.com The method demonstrated excellent linearity, precision, and accuracy, with a limit of quantification of 0.1 ng/mL. mdpi.com Another study on the simultaneous determination of clenbuterol and other beta-agonists in milk also employed this compound as an internal standard in a UHPLC-MS/MS method. nih.gov

Interactive Data Table: UHPLC Method Parameters for Clenbuterol Analysis

ParameterCondition 1Condition 2
Column Acquity UPLC BEH C18Phenomenex Gemini NX C18
Mobile Phase A 5mM Ammonium AcetateAmmonium Acetate Buffer (5mM), 0.15% Triethylamine (B128534) (TEA), pH 7.5
Mobile Phase B AcetonitrileMethanol (B129727)
Flow Rate 1 mL/min1 mL/min
Injection Volume 10 µLNot Specified
Run Time 15 minNot Specified
Reference thaiscience.info nih.gov

Gas Chromatography (GC) Optimization with Derivatization Strategies

Gas chromatography is another powerful technique for clenbuterol analysis, but it often requires a derivatization step to increase the volatility and thermal stability of the analyte. oup.comchromatographyonline.com Common derivatizing agents for clenbuterol include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). oup.com

In GC-based methods, this compound serves the same crucial role as an internal standard, co-eluting with the derivatized clenbuterol and correcting for any variability in the derivatization reaction and the GC-MS analysis. oup.com A study comparing different GC-MS techniques for clenbuterol detection in urine used this compound to monitor extraction recovery and validate the method. oup.com The study found that GC-tandem mass spectrometry (GC-MS/MS) offered the highest sensitivity, with a limit of detection of 0.03 ng/mL. oup.com

Mass Spectrometric Detection Platforms

The final step in the analysis is the detection and quantification of clenbuterol and its internal standard using a mass spectrometer. Various mass spectrometric platforms are employed, each offering different levels of sensitivity and specificity.

Tandem mass spectrometry (MS/MS) is the most common technique used for clenbuterol analysis due to its high selectivity and sensitivity. chromatographyonline.comnih.gov In MS/MS, a specific precursor ion of the analyte is selected and then fragmented to produce characteristic product ions. The transitions from the precursor ion to the product ions are monitored in what is known as multiple reaction monitoring (MRM). thaiscience.info

For clenbuterol, common precursor-to-product ion transitions include m/z 277.1 → 203.0 and 277.1 → 259.1. chromatographyonline.com For this compound, the corresponding transition is typically m/z 286 → 204. nih.govuky.edu The use of these specific transitions provides a high degree of confidence in the identification and quantification of clenbuterol, even at very low concentrations. chromatographyonline.comnih.gov High-resolution mass spectrometry (HRMS) has also been utilized, offering even greater specificity by measuring the exact mass of the ions, further reducing the possibility of interferences. oup.com

Interactive Data Table: Mass Spectrometric Parameters for Clenbuterol Analysis

ParameterClenbuterol (Analyte)Clenbuterol-d9 (Internal Standard)Reference
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+) thaiscience.info
Precursor Ion (m/z) 277.1286 thaiscience.infouky.edu
Product Ion 1 (m/z) 203204 thaiscience.infouky.edu
Product Ion 2 (m/z) 168Not Applicable thaiscience.info

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) is a cornerstone for the reliable analysis of clenbuterol, offering exceptional sensitivity and selectivity by monitoring specific fragmentation pathways. When coupled with liquid chromatography (LC-MS/MS), it allows for the detection of trace levels of the analyte. oup.com In this setup, this compound is the preferred internal standard, co-eluting with the target analyte but distinguished by its higher mass. nih.gov

Multiple Reaction Monitoring (MRM) is the quantitative mode of choice in tandem mass spectrometry. chromatographyonline.com It involves isolating a specific precursor ion, fragmenting it, and then monitoring a specific product ion. For Clenbuterol-d9, the protonated molecule [M+H]⁺ is selected as the precursor ion. This ion, with a mass-to-charge ratio (m/z) of 286.1, is then fragmented in the collision cell to produce characteristic product ions. researchgate.net

The most common and robust MRM transition monitored for Clenbuterol-d9 is from the precursor ion m/z 286 to the product ion m/z 204. thaiscience.infothomastobin.com This transition is highly specific and provides a stable signal for quantification. For confirmatory purposes, additional transitions may be monitored. The optimization of MS/MS parameters is crucial for maximizing signal intensity. This includes adjusting the collision energy (CE) and other instrumental settings like cone voltage or fragmentor voltage. mdpi.comunibo.it Optimization is typically performed by infusing a standard solution of Clenbuterol-d9 and systematically altering parameters to find the values that yield the most abundant and stable product ion signal. mdpi.com For instance, studies have reported optimized collision energies for the m/z 286 → 204 transition to be in the range of 21 to 23 volts. thaiscience.infomyfoodresearch.com

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
28620423 thaiscience.info
286.1204.021 myfoodresearch.com
286.1203.9Not Specified researchgate.net
286.1204.120 mdpi.com

High-Resolution Accurate-Mass Mass Spectrometry (HRAM-MS) for Confirmatory Analysis

High-Resolution Accurate-Mass Mass Spectrometry (HRAM-MS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides an additional layer of confidence for confirmatory analysis. researchgate.net Unlike tandem quadrupole instruments that operate at unit mass resolution, HRAM-MS systems can achieve resolutions exceeding 10,000, and in some cases, as high as 40,000. nih.gov This capability allows for the determination of an ion's elemental composition from its exact mass, measured to several decimal places. oup.com

For Clenbuterol-d9, HRAM-MS can unequivocally confirm its presence by matching the measured accurate mass to its theoretical exact mass with a very low mass error (typically <5 ppm). This high degree of mass accuracy significantly enhances the specificity of the detection, making it a powerful tool for eliminating false-positive results that can arise from isobaric interferences in complex matrices like urine or tissue. oup.comnih.gov

Considerations for Ionization Techniques (e.g., Electrospray Ionization (ESI), Electron Ionization (EI))

The choice of ionization technique is intrinsically linked to the chromatographic method employed.

Electrospray Ionization (ESI): For LC-MS/MS applications, ESI is the most widely used ionization source for analyzing Clenbuterol-d9. nih.gov As a nitrogen-containing compound, clenbuterol readily protonates, making it highly suitable for detection in positive ion mode (ESI+). chromatographyonline.com ESI is a soft ionization technique that typically produces an intense protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, which is ideal for subsequent MS/MS analysis. uky.edu Optimization of ESI parameters, such as capillary voltage, desolvation gas temperature, and flow rate, is essential for achieving maximum sensitivity. mdpi.comnih.gov Negative ion ESI has been investigated but is not preferred due to the lack of easily ionizable acidic functional groups. uky.edu

Electron Ionization (EI): For methods utilizing Gas Chromatography-Mass Spectrometry (GC-MS), EI is the standard ionization technique. oup.com Unlike ESI, EI is a hard ionization technique that causes extensive fragmentation of the analyte. Before analysis by GC-EI-MS, clenbuterol must undergo a derivatization step, commonly using a silylating agent like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), to increase its volatility and thermal stability. oup.comnih.gov The resulting mass spectrum contains characteristic fragment ions of the derivatized molecule, which can be used for identification and quantification. eujournal.org

Sample Preparation Protocols for Diverse Biological Matrices

Effective sample preparation is critical to remove interfering substances from biological matrices and concentrate the analyte before instrumental analysis. nih.gov this compound is added at the beginning of this process to account for any analyte loss during the extraction and cleanup steps.

Solid-Phase Extraction (SPE) and Micro-SPE Methodologies

Solid-Phase Extraction (SPE) is a widely adopted and robust technique for cleaning up and concentrating clenbuterol from various biological samples, including serum, urine, and tissue. nih.gov The methodology relies on the partitioning of the analyte between a solid sorbent and a liquid phase. Various types of SPE cartridges are used, including reversed-phase (e.g., C18), mixed-mode (combining ion-exchange and reversed-phase properties), and polymeric (e.g., Oasis HLB) sorbents. thaiscience.infouky.edudcu.ie A typical SPE protocol involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of organic solvent. uky.edu

More advanced techniques include Matrix Solid-Phase Dispersion (MSPD), where a solid sample like liver is directly ground with a sorbent, and Molecularly Imprinted Solid-Phase Extraction (MISPE), which uses polymers tailored for highly selective binding of the analyte. acs.orgnih.gov

Micro-extraction techniques, such as Solid-Phase Microextraction (SPME) and in-pipette tip monolithic μ-SPE, have also been developed. researchgate.netnih.gov These methods minimize solvent consumption and simplify the workflow, making them suitable for rapid screening. nih.govoup.com

Example SPE Protocol for Clenbuterol from Serum
StepProcedureReagentsReference
ConditioningPass solvents through the SPE column to activate the sorbent.3 mL Methanol, followed by 3 mL Water, followed by 1 mL Phosphate Buffer (pH 6) uky.edu
LoadingApply the pre-treated serum sample to the column.Serum sample adjusted to pH 6 uky.edu
WashingWash the column to remove matrix interferences.2 mL Water, followed by 2 mL Acetic Acid (1M), followed by 4 mL Methanol uky.edu
ElutionElute the retained analyte with a strong organic solvent mixture.3 mL Dichloromethane/Isopropanol/Ammonium Hydroxide uky.edu

Liquid-Liquid Extraction (LLE) Approaches

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique used for clenbuterol analysis. mdpi.com The method is based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. A crucial parameter in LLE is the adjustment of the sample's pH. chromatographyonline.com To extract clenbuterol, which is a basic compound, the pH of the aqueous sample (e.g., urine) is raised to an alkaline value (e.g., pH 9.6-12) to neutralize the amine group. oup.comnih.gov This makes the molecule less polar and facilitates its transfer into an organic solvent like methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and tert-butanol. chromatographyonline.comoup.comnih.gov Often, a multi-step LLE is performed, involving both acidic and basic conditions to achieve a cleaner extract. chromatographyonline.com After extraction, the organic solvent is evaporated, and the residue is reconstituted in a suitable solvent for analysis. chromatographyonline.com

Online Sample Cleanup and Automation Strategies

To enhance throughput and reduce manual error, modern analytical laboratories increasingly employ automated online sample cleanup techniques. These systems integrate sample extraction and purification directly with the analytical instrument, typically an LC-MS/MS system. For the analysis of clenbuterol, two prominent strategies are online solid-phase extraction (SPE) and turbulent flow chromatography (TFC). rsc.orglcms.cz

Online SPE systems automate the conventional SPE process. Samples, with this compound added as the internal standard, are loaded onto a small SPE cartridge. researchgate.net Interfering matrix components are washed away, and the retained analytes, including clenbuterol and its deuterated standard, are then eluted directly into the chromatographic flow path for analysis. This minimizes manual handling, reduces solvent consumption, and improves reproducibility. researchgate.netresearchgate.net

Turbulent flow chromatography is another advanced technique used for the direct analysis of complex biological fluids like plasma or urine. rsc.org In this method, high flow rates create a turbulent flow path through a column packed with large particles. Large molecules, such as proteins, are not retained and are sent to waste, while smaller molecules like clenbuterol and this compound can diffuse into the pores of the packing material and be retained for subsequent analysis. rsc.orglcms.cz A study detailing the screening of multiple veterinary drugs, including clenbuterol, in meat matrices (pork, beef, chicken) utilized an automated online sample preparation method with Turbulent Flow technology coupled with an LC-MS/MS system. thermofisher.com This approach significantly reduces sample preparation time to less than thirty minutes, demonstrating a marked improvement in efficiency. thermofisher.com

These automated strategies, which rely on the consistent behavior of both the analyte and the internal standard like this compound, are crucial for high-throughput screening in food safety and anti-doping laboratories. lcms.czresearchgate.net

Method Validation Parameters and Performance Criteria

The validation of an analytical method is critical to ensure its reliability, accuracy, and fitness for purpose. The use of this compound is integral to achieving high-quality validation data across all required parameters.

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. Calibration curves are constructed by plotting the ratio of the analyte's response to the internal standard's (this compound) response against the analyte's concentration. This ratioing corrects for any variations in injection volume or instrument response. Excellent linearity, typically indicated by a correlation coefficient (r or r²) close to 1.0, has been demonstrated in numerous studies across various matrices.

For instance, in the analysis of human plasma, a linear range of 0.05-8 ppb was established for clenbuterol using its d9-labeled standard. thaiscience.info Similarly, a method for equine serum showed high reproducibility with a correlation coefficient (r) of 0.999 or greater over a range of 0.01-1 ng/mL. thomastobin.com In food matrices, a study on beef residues reported a linear range of 0.1–1.6 ng/g with a correlation of r=0.9997, while a method for pork established linearity from 0.1–2 µg/kg with a correlation coefficient (R²) greater than 0.998. myfoodresearch.comresearchgate.net

Table 1: Linearity and Calibration Curve Data for Clenbuterol Analysis

Sample MatrixLinear RangeCorrelation Coefficient (r/R²)Reference
Human Plasma0.05 - 8 ng/mL (ppb)Not Specified thaiscience.info
Equine Serum0.01 - 1 ng/mLr=0.9999 thomastobin.com
Beef0.1 - 1.6 ng/gr=0.9997 researchgate.net
Pork0.1 - 2 µg/kgR² > 0.998 myfoodresearch.com
Swine/Cattle Muscle0.05 - 7.5 µg/kgNot Specified researchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. The use of this compound helps to ensure that these low-level measurements are robust.

In a study on human plasma, the LOQ for clenbuterol was established at 0.05 ppb. thaiscience.info For equine serum, the LOD was determined to be 0.004 ng/mL, with an LOQ of approximately 0.014 ng/mL. thomastobin.com In food safety applications, a method for beef analysis reported an LOD of 0.108 ng/g and an LOQ of 0.129 ng/g. researchgate.net For pork, the LOQ was found to be 0.10 µg/kg. myfoodresearch.com These low detection capabilities are essential for monitoring compliance with regulatory limits.

Table 2: LOD and LOQ for Clenbuterol in Various Matrices

Sample MatrixLODLOQReference
Human PlasmaNot Specified0.05 ng/mL (ppb) thaiscience.info
Equine Serum0.004 ng/mL0.014 ng/mL thomastobin.com
Beef0.108 ng/g0.129 ng/g researchgate.net
PorkNot Specified0.10 µg/kg myfoodresearch.com
Liver0.11 µg/kg0.21 µg/kg researchgate.net

Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). It is assessed within a single day (intra-day precision or repeatability) and over several days (inter-day precision or intermediate precision). Accuracy is the closeness of a measured value to the true value, often evaluated through recovery studies.

A method for determining clenbuterol in human plasma reported mean intra-day and inter-day precision levels above 90% (expressed as accuracy). thaiscience.info In a separate study on human plasma, the intra-day and inter-day precision (%RSD) was below 7.5%, with accuracy (%RE) within ±2.5%. nih.gov For equine serum, the between-run precision (%CV) was 12% on average across low, middle, and high concentrations. thomastobin.com In beef, intra-day precision ranged from 4.7-9.8% RSD and inter-day precision from 6.8-12.7% RSD. researchgate.net Similarly, a study on pork reported mean CV values of 8.65% for clenbuterol. myfoodresearch.com

Table 3: Accuracy and Precision Data for Clenbuterol Analysis

Sample MatrixParameterConcentration Level(s)Result (%RSD or %CV)Reference
Human PlasmaIntra-day PrecisionMultiple< 7.5% nih.gov
Inter-day PrecisionMultiple< 7.5%
Equine SerumInter-day Precision0.01, 0.1, 1 ng/mLMean 12% thomastobin.com
BeefIntra-day Precision0.15, 0.3, 1.0 ng/g4.7 - 9.8% researchgate.net
Inter-day Precision0.15, 0.3, 1.0 ng/g6.8 - 12.7%
PorkPrecision (unspecified)0.1, 0.5, 1.0 µg/kgMean 8.65% myfoodresearch.com

Recovery studies are performed to assess the efficiency of the extraction process and to evaluate the method's accuracy. By spiking a blank matrix with a known concentration of the analyte and comparing the measured result to the nominal value, the percentage of analyte recovered can be determined. The consistent recovery of the internal standard, this compound, is crucial for correcting any analyte losses during sample preparation.

High recovery rates have been achieved across a wide array of sample types. In equine serum, the mean recovery was 76%. thomastobin.com Excellent recoveries have also been reported in food matrices. For example, a study on beef samples showed recovery rates between 95.8% and 106.3% at different concentration levels. researchgate.net In pork, average recoveries were found to be 105.3%. myfoodresearch.com A method validated for both swine and cattle muscle reported average recoveries of around 95% for fortifications between 0.05 to 7.5 µg/kg. researchgate.net These results underscore the effectiveness of methods utilizing this compound for the reliable quantification of clenbuterol residues.

Table 4: Recovery Data for Clenbuterol Analysis

Sample MatrixSpike Concentration(s)Mean Recovery (%)Reference
Equine SerumTwo concentrations76% thomastobin.com
Beef0.15, 0.3, 1.0 ng/g95.8 - 106.3% researchgate.net
Pork0.1, 0.5, 1.0 µg/kg105.3% myfoodresearch.com
Bovine/Swine Muscle0.05 - 7.5 µg/kg~95% researchgate.net
LiverNot Specified15% researchgate.net

Research Applications of Clenbuterol D9 Hydrochloride in Pre Clinical and Mechanistic Investigations

Pharmacokinetic Profiling in Controlled Animal Models

The use of Clenbuterol-d9 hydrochloride has been instrumental in defining the pharmacokinetic parameters of clenbuterol (B1669167) in a range of animal species, including horses, cattle, rats, and rabbits. nih.goveuropa.euresearchgate.net Its identical chemical behavior to the parent compound, coupled with its distinct mass, allows for the mitigation of analytical variability and ion suppression effects, ensuring the reliability of pharmacokinetic data. vulcanchem.comrsc.org

Studies on Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Tissues

Clenbuterol is readily absorbed after oral administration in several species, with peak blood or plasma concentrations typically observed within a few hours. europa.eufao.orgfao.org For instance, in horses, peak serum concentrations are reached shortly after administration. nih.govuky.edu Studies in cattle have shown that clenbuterol distributes to various tissues, with the highest concentrations often found in the liver, kidneys, and eyes. nih.gov

The distribution of clenbuterol is extensive, and it has been shown to cross the placental barrier in species such as rats and dogs. europa.eufao.org Excretion of clenbuterol and its metabolites occurs predominantly through urine. europa.euacs.org In cattle, a significant portion of an administered dose is excreted in the urine within the first 24 hours. europa.eu Similarly, in horses, the majority of the dose is eliminated via urine. europa.eu

The following table summarizes the distribution of clenbuterol in various tissues of female Brown Swiss calves after three weeks of administration.

Table 1: Clenbuterol Concentration in Calf Tissues

TissueConcentration at 0 Days Withdrawal (ng/g)Concentration at 3.5 Days Withdrawal (ng/g)Concentration at 14 Days Withdrawal (ng/g)
Lung76-<0.08
Liver46-0.6
Eye11857.515.1
Data sourced from a study on seven female Brown Swiss calves. nih.gov

Determination of Half-life and Clearance Rates in Animal Specimens

The elimination half-life of clenbuterol varies significantly across different species and even within the same species depending on the study parameters. In horses, after the cessation of a 10-day oral dosing regimen, serum clenbuterol declined with a half-life of approximately 7 hours. nih.govuky.edu In another study with thoroughbred horses, the elimination half-life after a single intravenous administration was reported to be around 9.2 hours, while after multiple oral administrations, it was 12.9 hours. nih.gov

In veal calves, the elimination of clenbuterol from urine follows a biphasic pattern, with an initial rapid decline characterized by a half-life of 10 hours, followed by a much slower phase with a half-life of about 2.5 days. nih.gov In contrast, studies in goats have reported a much shorter elimination half-life of approximately 2 hours and 48 minutes. semanticscholar.org The plasma clearance rate in thoroughbred horses has been measured at 120.0 mL/h/kg after intravenous administration and 94.0 mL/h/kg after oral administration. nih.gov

Compartmental Modeling and Bioavailability Assessments in Animal Systems

Pharmacokinetic studies indicate that the elimination of clenbuterol does not always follow simple first-order kinetics, suggesting the involvement of multiple compartments in its clearance. nih.gov A two-compartment model has been proposed to describe the distribution and elimination phases of clenbuterol in horses. uq.edu.au The bioavailability of oral clenbuterol is generally high, estimated to be between 70-80%. This efficient absorption contributes to its systemic effects. The volume of distribution in horses has been reported to be substantial, further indicating its wide distribution throughout the body. nih.gov

Elucidation of Clenbuterol Metabolic Pathways

This compound is a crucial tool for studying the biotransformation of clenbuterol, enabling the precise identification and quantification of its metabolites. rsc.org

Identification and Structural Characterization of Metabolites using Deuterated Standard

The primary role of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the unequivocal identification of clenbuterol and its metabolites in biological samples. nih.govuky.edu The known mass difference between the deuterated standard and the unlabeled analyte and its metabolites facilitates their detection and structural elucidation. vulcanchem.com

Metabolic studies in rats using radiolabeled clenbuterol have revealed several metabolites in urine. acs.org A major metabolic pathway identified in both rats and cattle is the N-oxidation of the primary aromatic amine, leading to the formation of clenbuterol hydroxylamine (B1172632) and, to a lesser extent, 4-nitro-clenbuterol. nih.gov Another significant biotransformation observed, particularly in bovine liver microsomes, is the cleavage of the C-C bond between the amino and hydroxyl groups, resulting in 4-amino-3,5-dichlorobenzoic acid. nih.gov This can be further conjugated with glycine (B1666218) to form 4-amino-3,5-dichlorohippuric acid. nih.gov Glucuronidation is another metabolic route, with studies showing the formation of O-glucuronides of clenbuterol. researchgate.net

In Vitro Metabolic Stability and Biotransformation Studies (e.g., with animal liver microsomes, hepatocytes)

In vitro metabolic stability assays using liver microsomes and hepatocytes from various animal species are essential for predicting the in vivo metabolic fate of clenbuterol. nuvisan.comresearchgate.net These assays help determine key pharmacokinetic parameters like intrinsic clearance and metabolic half-life. nuvisan.com

Studies with rat and bovine liver microsomes have demonstrated that N-oxidation is a significant metabolic pathway. nih.gov Clenbuterol hydroxylamine was identified as the major metabolite in these in vitro systems. nih.gov Interestingly, the formation of 4-amino-3,5-dichlorobenzoic acid was a notable biotransformation in bovine liver microsomes but not in rat microsomes. nih.gov

The use of liver slices from both rats and cattle has confirmed these findings and also identified the formation of the glycine conjugate, 4-amino-3,5-dichlorohippuric acid. nih.gov Furthermore, studies on the glucuronidation of clenbuterol have revealed species-specific differences. researchgate.net Dog and bovine liver microsomes were found to be highly active and stereoselective in producing clenbuterol glucuronides, whereas human, pig, and moose liver microsomes showed significantly lower activity. researchgate.net Such in vitro studies are critical for understanding inter-species variations in drug metabolism.

The following table provides a summary of major clenbuterol metabolites identified in in vitro studies.

Table 2: Major Metabolites of Clenbuterol Identified in In Vitro Studies

MetaboliteIn Vitro SystemSpecies
Clenbuterol hydroxylamineLiver Microsomes, Liver SlicesRat, Bovine
4-Nitro-clenbuterolLiver Microsomes, Liver SlicesRat, Bovine
4-Amino-3,5-dichlorobenzoic acidLiver MicrosomesBovine
4-Amino-3,5-dichlorohippuric acidLiver SlicesRat, Bovine
Clenbuterol O-glucuronidesLiver MicrosomesDog, Bovine, Rabbit, Rat
Data compiled from studies using liver microsomes and slices. nih.govresearchgate.net

In Vivo Metabolite Profiling in Animal Excreta and Organ Samples

The use of labeled compounds like this compound is instrumental in elucidating the metabolic fate of Clenbuterol in vivo. Studies involving the administration of radiolabeled Clenbuterol (¹⁴C-Clenbuterol) to various animal species have provided significant insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

In rats, following a single oral dose of ¹⁴C-Clenbuterol, approximately 60% of the radioactivity is eliminated in the urine, with 20-30% excreted in the feces. nih.gov The primary routes of metabolism include N-dealkylation and N-oxidation. nih.gov Notably, 4-N-hydroxylamine has been identified as a major urinary metabolite, while clenbuterol sulfamate (B1201201) is predominant in the feces. nih.gov In these studies, Clenbuterol itself is the major compound found in the urine of most laboratory animals. fao.org

Metabolic studies in horses have shown that after administration, about 45% of the radioactivity in plasma is attributable to the parent clenbuterol. fao.org In urine, parent clenbuterol accounts for 31-49% of the radioactivity. fao.org

In cattle, residue depletion studies using ¹⁴C-Clenbuterol have demonstrated rapid clearance from edible tissues. fao.org Unmetabolized clenbuterol is the main component found in the liver shortly after administration, with its percentage decreasing over time. europa.eu For instance, in one study, clenbuterol accounted for 76% and 37% of liver residues in two different animals at 12 hours post-treatment, which declined to 8.5% after 9 days. europa.eu Excretion is primarily through the urine, with around 81% of a single oral dose excreted in cows, mostly within the first 24 hours. europa.eu

The stability of metabolites is a crucial consideration. Some clenbuterol metabolites have been found to be unstable in urine, necessitating careful handling and analytical procedures to prevent their degradation. nih.govnih.gov The formation of an N-hydroxyarylamine has been identified as a major metabolic pathway, particularly at higher doses. nih.govacs.org

The use of this compound as an internal standard in such studies allows for accurate quantification of the parent drug and its metabolites, correcting for any loss during sample preparation and analysis. oup.comresearchgate.net This is essential for constructing a comprehensive metabolic profile and understanding the pharmacokinetics of clenbuterol in different species.

Forensic and Anti-Doping Research Methodologies for Residue Detection

This compound is indispensable in the development and validation of analytical methods for detecting clenbuterol residues in various matrices. These methods are crucial for both food safety and anti-doping control.

Development of Trace Detection Methods in Animal-Derived Food Products and Biological Specimens

The illicit use of clenbuterol as a growth promoter in livestock necessitates sensitive and reliable methods for its detection in food products of animal origin. qascf.com this compound is routinely used as an internal standard in these analytical procedures to ensure accuracy and precision. oup.comresearchgate.net

Various analytical techniques have been developed for the detection of clenbuterol residues in matrices such as meat, liver, urine, and hair. nih.gov These methods primarily rely on chromatographic techniques coupled with mass spectrometry (MS). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique for the determination of clenbuterol in various samples. researchgate.netnih.gov Methods have been developed to detect clenbuterol at very low levels. For example, a validated LC-MS/MS method for beef sausages achieved a limit of detection (LOD) of 5 pg/g and a lower limit of quantification (LLOQ) of 10 pg/g. nih.gov In a study on fresh meat products, LC-MS/MS was used to analyze for clenbuterol and other β-agonists. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for clenbuterol analysis. oup.com Derivatization steps are often employed to improve the chromatographic properties of clenbuterol. oup.cominrs.ca Different GC-MS techniques, including high-resolution mass spectrometry (GC-HRMS) and tandem mass spectrometry (GC-MS/MS), have been compared for their sensitivity in detecting clenbuterol in human urine. oup.comresearchgate.netnih.gov The LOD for clenbuterol in human urine was found to be 2 ng/mL by GC-MS in selected ion monitoring (SIM) mode, 0.06 ng/mL by GC-HRMS, and 0.03 ng/mL by GC-MS/MS. oup.comresearchgate.netnih.gov

Hair Analysis: Hair has emerged as a valuable matrix for monitoring long-term exposure to clenbuterol. nih.gov An LC-MS/MS method has been developed for detecting clenbuterol residue in hair with an LLOQ of 0.5 ng/g. nih.gov Studies have shown that clenbuterol can be detected in the hair of hogs months after withdrawal from the drug. nih.gov

The following table summarizes the limits of detection for clenbuterol in various matrices using different analytical techniques.

MatrixAnalytical TechniqueLimit of Detection (LOD)
Beef SausagesUHPLC-MS/MS5 pg/g
Human UrineGC-MS (SIM)2 ng/mL
Human UrineGC-HRMS0.06 ng/mL
Human UrineGC-MS/MS0.03 ng/mL
Hog HairLC-MS/MS0.5 ng/g (LLOQ)
Bovine Liver, Muscle, UrineGC-MS0.05 ng/g
Bovine RetinaGC-MS4 ng/g

Application in Regulatory Compliance and Quality Control Studies for Animal Products

The analytical methods developed using this compound as an internal standard are vital for regulatory agencies to monitor for the illegal use of clenbuterol in animal production. qascf.com The presence of clenbuterol residues in meat can pose a health risk to consumers. qascf.com

Regulatory bodies in many countries have banned the use of clenbuterol as a growth promoter in livestock. researchgate.net To enforce these regulations, surveillance programs are in place to test animal-derived food products for clenbuterol residues. researchgate.net These programs often use a two-tiered approach, with an initial screening test, such as an enzyme-linked immunosorbent assay (ELISA), followed by a confirmatory analysis using a more specific method like GC-MS or LC-MS/MS. researchgate.net

Studies have been conducted to assess the prevalence of clenbuterol contamination in commercially available meat products. For example, a study in the northwest of Mexico found that 12% of bovine meat samples had clenbuterol residues ranging from 3.06 to 6.12 µg/kg, as determined by ELISA and confirmed by GC-MS. researchgate.net Another study in Jilin province, China, found that 6.37% of fresh meat samples contained clenbuterol. tandfonline.com

The use of this compound in these quality control studies is essential for the accurate quantification of any detected residues, ensuring that regulatory limits are not exceeded and protecting public health.

Methodological Advancements for Screening and Confirmatory Analysis in Sports Testing (focused on detection science)

In the realm of anti-doping, the detection of clenbuterol is a significant focus due to its misuse by athletes for its anabolic properties. nih.govmdpi.com The World Anti-Doping Agency (WADA) has set a minimum required performance level (MRPL) for the detection of clenbuterol in urine at 2 ng/mL. oup.com However, even concentrations below this level must be confirmed, necessitating highly sensitive analytical methods. oup.com

The use of this compound as an internal standard is a cornerstone of these advanced analytical methods, ensuring the reliability of results. oup.com

Significant advancements in mass spectrometry have led to the development of highly sensitive and specific methods for clenbuterol detection in athletes' urine.

GC-MS/MS: This technique has been shown to be very sensitive, specific, and reliable for the detection of clenbuterol in doping analysis. oup.comresearchgate.netnih.gov A validated GC-MS/MS method demonstrated a limit of detection (LOD) of 0.03 ng/mL in urine, well below the WADA MRPL. oup.comresearchgate.netnih.gov

GC-HRMS: High-resolution mass spectrometry also offers excellent sensitivity, with a reported LOD of 0.06 ng/mL for clenbuterol in urine. oup.comresearchgate.netnih.gov The high resolving power of this technique helps to differentiate clenbuterol from interfering matrix components. rsc.org

Online SPE-UHPLC-MS/MS: A recent development involves the use of online solid-phase extraction (SPE) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). mdpi.com This method minimizes manual sample preparation steps and has achieved a limit of quantification (LOQ) of 0.1 ng/mL with excellent precision and accuracy. mdpi.com The high separation efficiency of this method also allows for the potential monitoring of clenbuterol metabolites, which could extend the window of detection. researchgate.netmdpi.com

The continuous development of these sophisticated analytical techniques, which rely on internal standards like this compound, is essential for maintaining the integrity of sports and ensuring a level playing field for all athletes.

Molecular and Cellular Pharmacological Studies of Clenbuterol (unlabeled parent compound, but relevant to the d9 analog's function)

Understanding the interaction of clenbuterol with its molecular target, the beta-2 adrenergic receptor (β2-AR), is fundamental to comprehending its pharmacological effects. While these studies are conducted with the unlabeled parent compound, the findings are directly relevant to the function of this compound, as the deuterium (B1214612) substitution does not alter its pharmacological activity.

Investigation of Beta-2 Adrenergic Receptor Binding Dynamics and Specificity

Clenbuterol is a potent β2-adrenoceptor agonist. inchem.org Its pharmacological effects are mediated through its binding to and activation of β2-adrenergic receptors, which are G-protein coupled receptors. drugbank.com

Studies have investigated the binding affinity and specificity of clenbuterol for β-adrenergic receptors. In calf lymphocytes, clenbuterol binding sites were identified as being of the β2-subtype. karger.com The order of potency for β-agonists inhibiting the binding of a radiolabeled antagonist was (–)-isoproterenol > (–)-adrenaline > (–)-noradrenaline, which is characteristic of β2-receptors. karger.com

Research in rat brain tissue has shown that clenbuterol acts as a weak partial agonist at β2-adrenoceptors and possesses antagonist properties at β1-adrenoceptors. nih.gov Repeated administration of clenbuterol can lead to a reduction in the density of β-adrenoceptors in the cerebellum. nih.gov

More recent research has focused on developing photoswitchable analogs of clenbuterol to optically control β2-adrenergic receptor signaling. acs.org These studies use techniques like radioligand binding assays and cAMP measurements to characterize the pharmacological properties of these novel compounds. acs.org Molecular superposition analyses have been used to compare the binding modes of clenbuterol and its analogs within the β2-AR binding pocket. acs.org

The following table summarizes key findings from β2-adrenergic receptor binding studies of clenbuterol.

Study FocusKey FindingsModel System
Receptor Subtype SpecificityClenbuterol binding sites are of the β2-subtype.Calf Lymphocytes
Central Receptor EffectsClenbuterol is a weak partial agonist at β2-receptors and an antagonist at β1-receptors. Repeated administration reduces β-adrenoceptor density in the cerebellum.Rat Brain
Receptor RegulationClenbuterol treatment decreases the number of lymphocyte β2-adrenergic receptors.Calves
Photoswitchable AnalogsDevelopment of clenbuterol derivatives that can be optically switched between agonist and antagonist states, allowing for precise control of receptor signaling.In vitro assays (radioligand binding, cAMP)

These molecular and cellular studies provide a detailed understanding of how clenbuterol interacts with its receptor target, which is essential for interpreting the results of preclinical and forensic studies where this compound is used as a tracer.

Analysis of Intracellular Signal Transduction Pathways (e.g., Adenylyl Cyclase, cAMP, Protein Kinase A activation)

Clenbuterol, as a β2-adrenergic receptor agonist, exerts its effects by initiating a well-defined intracellular signaling cascade. patsnap.com The binding of clenbuterol to β2-adrenergic receptors stimulates the enzyme adenylyl cyclase. patsnap.comresearchgate.net This activation leads to the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), thereby increasing intracellular cAMP levels. patsnap.com The rise in cAMP subsequently activates protein kinase A (PKA), a key enzyme that phosphorylates various downstream target proteins, mediating a wide range of cellular responses. patsnap.comresearchgate.net

The use of this compound as an internal standard is crucial for studies aiming to quantify the dose-dependent effects of clenbuterol on this signaling pathway. Accurate measurement of clenbuterol concentrations allows for precise correlation with the downstream activation of adenylyl cyclase, production of cAMP, and subsequent PKA activity. For instance, research has demonstrated that even at concentrations known to induce muscle hypertrophy, the stimulation of cAMP synthesis by clenbuterol can be significantly weaker compared to other β-adrenergic agonists like isoproterenol. science.gov

Table 1: Key Molecules in the Clenbuterol-Induced Signaling Pathway

MoleculeFunctionRole in Pathway
Clenbuterol β2-adrenergic receptor agonistInitiates the signaling cascade
Adenylyl Cyclase EnzymeCatalyzes the conversion of ATP to cAMP
cAMP Second messengerActivates Protein Kinase A (PKA)
Protein Kinase A (PKA) EnzymePhosphorylates downstream targets to elicit cellular responses

Studies on Muscle Fiber Type Shifts and Hypertrophy Mechanisms in Animal Models

In animal models, clenbuterol administration has been shown to induce significant changes in skeletal muscle, including hypertrophy (an increase in muscle size) and a shift in muscle fiber types. science.govplos.org Specifically, research indicates that clenbuterol promotes a transition from slow-oxidative (Type I) fibers to fast-glycolytic (Type II) fibers. plos.orgnih.gov This shift is characterized by a decrease in the proportion of type IIa fibers and an increase in type IIx-IIb fibers. plos.org

Clenbuterol-induced hypertrophy is not uniform across all muscle types; fast-twitch fibers tend to be more responsive than slow-twitch fibers. science.gov Studies in rats have shown that chronic treatment with clenbuterol leads to hypertrophy of fast-twitch fibers in the soleus muscle and increases the mean area of both fiber types in the extensor digitorum longus (EDL) muscle. science.gov Furthermore, clenbuterol has been found to increase muscle mass and the cross-sectional area of muscle fibers. plos.orgnih.gov For example, in one study, clenbuterol treatment resulted in a 6% increase in fiber cross-sectional area in the EDL muscles of rats. science.gov

The precise quantification of clenbuterol in these animal models, facilitated by this compound, is essential for understanding the dose-response relationship of these muscular changes. This allows researchers to correlate specific tissue concentrations of clenbuterol with the observed effects on muscle fiber composition and hypertrophy. nih.gov

Table 2: Effects of Clenbuterol on Muscle Fiber Characteristics in Rats

MuscleFiber TypeEffect of Clenbuterol TreatmentReference
Soleus Fast-twitchHypertrophy science.gov
Soleus Slow-twitchNo significant hypertrophy science.gov
Extensor Digitorum Longus (EDL) Fast-twitch & Slow-twitchIncreased mean fiber area science.gov
Extensor Digitorum Longus (EDL) GeneralShift from slow-oxidative to fast-glycolytic profile plos.org
Extensor Digitorum Longus (EDL) Type IIa17% decrease plos.org
Extensor Digitorum Longus (EDL) Type IIx-IIb15% increase plos.org

Exploration of Autophagy Modulation in Cellular Systems

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and proteins to maintain cellular homeostasis. nih.govnih.gov Emerging research indicates that clenbuterol can modulate this process. In cellular systems, such as HepG2 cells, clenbuterol has been observed to increase the number of autophagosomes and enhance autophagic flux. caymanchem.com

Autophagy plays a dual role in cellular health and disease, acting as either a pro-survival or pro-death mechanism depending on the context. nih.gov The modulation of autophagy by clenbuterol suggests a potential mechanism through which it exerts some of its cellular effects. The precise role and consequences of clenbuterol-induced autophagy are areas of active investigation. The use of this compound in such studies ensures accurate quantification of the compound, allowing for a clear understanding of the concentrations at which these autophagic effects occur. This is critical for elucidating the specific signaling pathways and molecular players involved in clenbuterol's influence on autophagy.

Future Prospects and Emerging Research Trajectories for Deuterated Clenbuterol

Integration with Multi-Omics Approaches for Comprehensive Biological Understanding

The era of "omics" has revolutionized our ability to study biological systems on a global scale. nih.gov Techniques such as proteomics, metabolomics, and transcriptomics generate vast datasets that offer unprecedented insights into cellular function and disease. nih.gov The integration of stable isotope-labeled compounds like Clenbuterol-d9 hydrochloride with these multi-omics workflows presents a powerful strategy for a more comprehensive biological understanding.

In proteomics, for instance, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used method for quantitative protein analysis. While not a direct application of Clenbuterol-d9, the principles of using isotopic variants to differentiate and quantify molecules are the same. Future research could explore the use of deuterated compounds to trace the metabolic fate of drugs and their impact on the proteome and metabolome. This approach, often termed "fluxomics," can reveal dynamic changes in metabolic pathways in response to a specific compound. researchgate.net By using Clenbuterol-d9 as an internal standard, researchers can accurately quantify the parent compound while simultaneously monitoring its downstream effects on thousands of proteins and metabolites. This integrated approach will be invaluable for elucidating the mechanisms of action of clenbuterol (B1669167) and other therapeutic agents, as well as for identifying novel biomarkers of drug efficacy and toxicity. nih.govresearchgate.net

Advancements in Miniaturized and High-Throughput Analytical Platforms

The demand for faster and more cost-effective analytical methods has driven the development of miniaturized and high-throughput platforms. Techniques like microfluidics and paper-based analytical devices offer significant advantages in terms of sample volume requirements, portability, and the potential for parallel processing. nih.gov A recent study detailed the development of a multi-layer paper chip-chemiluminescence (CL) sensor for the high-throughput detection of clenbuterol. nih.gov This platform integrated sample purification, target capture, and signal detection into a single device, enabling the simultaneous analysis of 48 samples. nih.gov

The use of this compound as an internal standard in these miniaturized systems is crucial for ensuring the accuracy and reliability of the results, especially when dealing with complex matrices. As these platforms become more sophisticated, the incorporation of deuterated standards will be essential for their validation and widespread adoption in fields such as clinical toxicology, food safety, and environmental monitoring. vulcanchem.comnih.gov Furthermore, the coupling of these miniaturized extraction techniques with advanced mass spectrometry, such as the Open Port Probe (OPP) sampling interface, can enable the direct and rapid analysis of samples with minimal preparation. acs.org

Expanded Applications in Environmental Residue Monitoring and Contaminant Detection Methodologies

The illicit use of clenbuterol as a growth promoter in livestock has raised concerns about its potential residues in food products and the environment. wikipedia.orgchromatographyonline.com Consequently, there is a growing need for robust and sensitive methods to monitor these residues. This compound plays a pivotal role as an internal standard in the development and validation of such methods. chromatographyonline.comfda.gov

Future research will likely focus on developing multi-residue methods capable of detecting a wide range of veterinary drugs, including clenbuterol, in a single analysis. fda.govnih.gov These methods, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on the use of multiple isotope-labeled internal standards to correct for matrix effects and ensure accurate quantification. nih.govmdpi.com The development of advanced sample preparation techniques, such as solid-phase extraction (SPE) and dispersive solid-phase extraction (dSPE), will further enhance the sensitivity and selectivity of these methods. fda.govnih.gov

Moreover, the application of high-resolution mass spectrometry (HRMS) in combination with Clenbuterol-d9 will enable the non-targeted screening of environmental samples for a broad range of contaminants. researchgate.net This approach can help identify previously unknown transformation products of clenbuterol and other pollutants, providing a more complete picture of their environmental fate and impact.

Development of Novel Isotope-Labeled Analogs for Specialized Research Needs

While this compound is a widely used and effective internal standard, there is always a potential for the development of novel isotope-labeled analogs to address specific research questions. For example, the synthesis of clenbuterol labeled with other stable isotopes, such as ¹³C or ¹⁵N, could provide complementary information in metabolic studies. uniovi.es The use of multiply-labeled compounds can also aid in elucidating complex fragmentation pathways in mass spectrometry. researchgate.net

Furthermore, the development of photoswitchable clenbuterol analogs offers exciting possibilities for controlling β2-adrenergic receptor signaling with light. nih.gov These "photopharmaceuticals" could be used to study receptor function with high spatial and temporal resolution. The synthesis of deuterated versions of these photoswitchable ligands would be essential for their quantitative analysis in biological systems.

Q & A

Q. What is the role of Clenbuterol-d9 hydrochloride in quantitative analysis of β2-agonists in biological samples?

this compound is primarily used as an internal standard (IS) in ultra-high-pressure liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) to quantify clenbuterol and related β2-agonists. The deuterated isotopologue compensates for matrix effects and ionization efficiency variations during sample preparation, ensuring accurate calibration curves and reproducibility. Methodological steps include spiking known concentrations into biological matrices (e.g., serum, urine) and validating recovery rates against non-deuterated analogs .

Q. How can researchers verify the isotopic purity of this compound during synthesis?

Isotopic purity (typically ≥99 atom% D) is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For HRMS, the absence of unlabeled isotopic peaks (e.g., m/z 277 for non-deuterated clenbuterol vs. m/z 286 for Clenbuterol-d9) confirms purity. NMR spectra should show complete deuteration at the nine designated positions, such as the tert-butyl and methyl groups .

Q. What are the critical considerations for preparing this compound stock solutions in analytical workflows?

Stock solutions should be prepared in methanol or acetonitrile to avoid hydrolysis. Acidic conditions (e.g., 0.1% formic acid) enhance stability during LC-MS analysis. Calibration standards must be stored at −20°C in amber vials to prevent photodegradation. Cross-validation with certified reference materials (CRMs) from accredited suppliers (e.g., Sigma-Aldrich) ensures traceability .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data caused by matrix effects in multi-residue assays?

Matrix effects arise from co-eluting compounds in complex biological samples. To mitigate this:

  • Use matrix-matched calibration curves with this compound as the IS.
  • Optimize solid-phase extraction (SPE) protocols (e.g., mixed-mode cation-exchange cartridges) to reduce lipid and protein interference.
  • Validate method robustness via spike-and-recovery experiments across diverse matrices (e.g., liver, muscle tissues) .

Q. What experimental strategies are recommended for studying the stability of this compound under varying pH and temperature conditions?

Stability studies should employ accelerated degradation protocols:

  • Thermal stability : Incubate solutions at 40°C–60°C and monitor degradation via LC-MS/MS over 24–72 hours.
  • pH stability : Test buffered solutions (pH 2–9) and quantify intact Clenbuterol-d9 using isotope dilution.
  • Light exposure : Compare degradation rates in transparent vs. amber vials under UV/visible light .

Q. How can cross-reactivity issues be addressed when developing immunoassays for this compound in multiplex panels?

Cross-reactivity with structurally similar β2-agonists (e.g., ractopamine, salbutamol) is minimized by:

  • Screening monoclonal antibodies (mAbs) for specificity using surface plasmon resonance (SPR).
  • Incorporating competitive ELISA formats with deuterated analogs to block non-target binding.
  • Validating assay specificity against a panel of 20+ β-agonist analogs .

Q. What methodologies are used to confirm the absence of metabolic interference in deuterated internal standards?

Metabolic stability is assessed using in vitro hepatocyte models or microsomal incubations. Key steps:

  • Co-incubate this compound with liver microsomes and NADPH.
  • Monitor for deuterium loss via LC-HRMS and compare metabolic profiles to non-deuterated clenbuterol.
  • Confirm isotopic integrity at phase I (oxidation) and phase II (glucuronidation) metabolic sites .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in this compound-based studies?

  • Documentation : Follow guidelines from Reviews in Analytical Chemistry for detailed method reporting, including SPE conditions, MS parameters, and validation metrics (LOQ, LOD, RSD) .
  • Data sharing : Deposit raw LC-MS/MS datasets in public repositories (e.g., MetaboLights) with metadata aligned with FAIR principles.
  • Reagent validation : Use CRMs from non-commercial suppliers (e.g., NIST-traceable standards) to avoid batch variability .

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

  • Fit sigmoidal curves using four-parameter logistic regression (4PL) to calculate EC50 values.
  • Apply ANOVA with post-hoc Tukey tests to compare inter-group variability in in vivo studies.
  • Use Bayesian hierarchical models to account for nested experimental designs (e.g., multi-lab collaborations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.